molecular formula C19H19NO B14600130 2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- CAS No. 59463-46-6

2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl-

Cat. No.: B14600130
CAS No.: 59463-46-6
M. Wt: 277.4 g/mol
InChI Key: AKYHUDWFMQCRTH-UHFFFAOYSA-N
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Description

2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- is an organic compound with a complex structure that includes a nitrile group, a propenyl group, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-2-(1,1-dimethylethoxy)-3,3-diphenylpropane with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of the bromine atom with a nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of toxic reagents like sodium cyanide.

Chemical Reactions Analysis

Types of Reactions

2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- can undergo various types of chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium cyanide (NaCN) or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- involves its reactivity with various chemical reagents. The nitrile group is a key functional group that can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenenitrile, 2-(1,1-dimethylethoxy)-3-phenyl-
  • 2-Propenenitrile, 2-(1,1-dimethylethoxy)-3-(4-methylphenyl)-

Uniqueness

2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- is unique due to the presence of two phenyl groups, which can influence its reactivity and physical properties. This structural feature distinguishes it from similar compounds and can lead to different applications and reactivity profiles.

Properties

CAS No.

59463-46-6

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-3,3-diphenylprop-2-enenitrile

InChI

InChI=1S/C19H19NO/c1-19(2,3)21-17(14-20)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,1-3H3

InChI Key

AKYHUDWFMQCRTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N

Origin of Product

United States

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